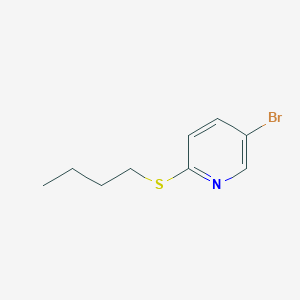propylamine](/img/structure/B7870985.png)
[(3-Bromophenyl)methyl](methyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl and a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the following steps:
Bromination of Benzylamine: The starting material, benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated benzylamine is then subjected to alkylation with methyl iodide and propylamine under basic conditions to form the final product.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylpropylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromophenyl)methylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpropylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylmethylpropylamine.
Substitution: Formation of substituted phenylmethylpropylamine derivatives.
Applications De Recherche Scientifique
(3-Bromophenyl)methylpropylamine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)methylpropylamine can be compared with other similar compounds such as:
Phenylmethylpropylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-Chlorophenyl)methylpropylamine: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
(3-Fluorophenyl)methylpropylamine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h4-6,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAQPWBWJSDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








methylamine](/img/structure/B7870980.png)


![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
amine](/img/structure/B7871004.png)
![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
